molecular formula C6H3Br2F4N B13431408 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide

Cat. No.: B13431408
M. Wt: 324.90 g/mol
InChI Key: HQRWCGBBTINOAD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and fluorine atoms at the 2, 3, 5, and 6 positions. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive bromomethyl group and electron-deficient tetrafluoropyridine ring, which facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Properties

Molecular Formula

C6H3Br2F4N

Molecular Weight

324.90 g/mol

IUPAC Name

4-(bromomethyl)-2,3,5,6-tetrafluoropyridine;hydrobromide

InChI

InChI=1S/C6H2BrF4N.BrH/c7-1-2-3(8)5(10)12-6(11)4(2)9;/h1H2;1H

InChI Key

HQRWCGBBTINOAD-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NC(=C1F)F)F)F)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide typically involves the bromination of 2,3,5,6-tetrafluoropyridine. One common method includes the reaction of 2,3,5,6-tetrafluoropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Bromo-2,3,5,6-tetrafluoropyridine (CAS 3511-90-8)
  • Structure : Bromine replaces the bromomethyl group at the 4-position.
  • Synthesis : Prepared via bromine-lithium exchange using tert-butyl lithium and 1,4-dibromobenzene with PFP .
  • Reactivity : Exhibits regioselective SNAr at the 4-position and participates in Suzuki-Miyaura cross-coupling reactions .
  • Applications : Used in agrochemicals and fluorinated polymers due to its stability and functionalizability .
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine
  • Structure: Contains a phenoxy group with a 2-bromoethyl chain at the 4-position.
  • Synthesis: Achieved via SNAr of PFP with 4-(2-bromoethyl)phenol in 96% yield .
  • Reactivity : The bromoethyl side chain enables further alkylation or elimination reactions, making it a precursor for ionic liquids .
4-Iodo-2,3,5,6-tetrafluoropyridine (CAS 16297-19-1)
  • Structure : Iodine substituent at the 4-position.
  • Synthesis : Derived from PFP via halogen exchange reactions .
  • Reactivity : Enhanced electrophilicity compared to bromo derivatives, suitable for Ullmann or Stille couplings .
4-(Bromomethyl)-2,3,5,6-tetrafluorobenzotrifluoride (CAS 76437-40-6)
  • Structure : Benzotrifluoride core with bromomethyl and tetrafluoro substituents.
  • Reactivity : The trifluoromethyl group increases electron-withdrawing effects, accelerating SNAr reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³)
4-Bromo-2,3,5,6-tetrafluoropyridine C5BrF4N 225.97 N/A 193.7 (predicted) 2.278 (predicted)
4-Iodo-2,3,5,6-tetrafluoropyridine C5F4IN 276.96 N/A 193.7 (predicted) 2.278 (predicted)
4-(Bromomethyl)-2,3,5,6-tetrafluorobenzotrifluoride C8H2BrF7 307.00 N/A N/A N/A

Thermodynamic and Spectroscopic Studies

  • DFT Calculations : Comparative studies of 4-bromo- and 3-chloro-tetrafluoropyridines reveal distinct vibrational spectra and thermodynamic stabilities due to halogen electronegativity differences. The C-Br bond in 4-bromo derivatives exhibits lower bond dissociation energy than C-Cl, favoring reactivity .
  • 19F NMR : Fluorine chemical shifts (δ –88 to –153 ppm) confirm regioselective substitution patterns in tetrafluoropyridines .

Biological Activity

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a halogenated pyridine derivative with significant biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly as an inhibitor of cytochrome P450 enzymes involved in drug metabolism. Understanding its biological properties is crucial for its utilization in drug design and development.

  • Molecular Formula : C6H3BrF4N
  • Molecular Weight : 227.98 g/mol
  • CAS Number : 2149590-93-0

The unique structure of this compound, characterized by a bromomethyl group and four fluorine atoms on the pyridine ring, enhances its reactivity and biological profile. The hydrobromide form improves solubility and stability in various applications .

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzyme CYP1A2. This enzyme plays a critical role in the metabolism of many drugs, and its inhibition can significantly affect pharmacokinetics and therapeutic outcomes. The compound's ability to modulate drug metabolism makes it relevant in pharmacological contexts where drug interactions are a concern .

Anticancer Potential

Preliminary studies have shown that halogenated pyridines exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, compounds with similar structures have demonstrated activity against tumor cells. For instance, studies on related tetrafluoropyridine derivatives reveal their potential to inhibit tubulin polymerization, leading to cytotoxicity in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
4-Bromo-2,5-difluoropyridine1349718-16-6Fewer fluorines; less electrophilic character
4-Bromo-5-fluoro-2-methylpyridine1211590-24-7Contains a methyl group; different reactivity
4-Bromo-2-chloro-5-fluoropyridine884495-10-7Chlorine instead of fluorines; different properties
4-Bromo-3-fluoro-2-methylpyridine1260843-59-1Different substitution pattern; varied biological activity

The structural uniqueness of this compound lies in the combination of bromomethyl and tetrafluorinated substituents that enhance its reactivity compared to these similar compounds .

Case Studies

  • Drug Interaction Studies : A study investigating the effects of various cytochrome P450 inhibitors revealed that compounds similar to this compound significantly altered the metabolism of co-administered drugs. This highlights the importance of evaluating such compounds in drug development.
  • Cytotoxicity Assessment : In vitro assays have demonstrated that related tetrafluorinated pyridines exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications for halogenated pyridines in oncology .

Q & A

Q. What are the established synthetic routes for 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide?

The synthesis typically involves nucleophilic aromatic substitution or bromination of fluorinated pyridine precursors. For example, reacting pentafluoropyridine with 4-(2-bromoethyl)phenol in acetonitrile using cesium carbonate as a base at room temperature for 48 hours yields derivatives with high regioselectivity . Purification is achieved via silica gel chromatography (petroleum ether/ethyl acetate = 9:1), with yields around 30%. Reaction progress is monitored using ¹⁹F NMR or GC-MS .

Q. What safety precautions are critical when handling this compound?

Due to the reactive bromomethyl group and potential toxicity:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Avoid inhalation; store in a cool, dry environment away from nucleophiles or reducing agents.

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of the bromomethyl group compared to non-fluorinated analogs?

The electron-withdrawing effect of fluorine atoms on the pyridine ring increases the electrophilicity of the bromomethyl group, accelerating nucleophilic substitution (e.g., with amines or thiols). For instance, fluorinated analogs exhibit reaction rates 2–3 times faster than non-fluorinated counterparts like 4-(bromomethyl)pyridine hydrobromide in SN2 reactions . Computational studies (e.g., ωB97X-V density functional theory) can quantify electronic effects on transition states .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H NMR (500 MHz) identifies protons adjacent to fluorine (e.g., splitting patterns due to ¹⁹F coupling). ¹⁹F NMR confirms fluorine substitution patterns, with shifts typically between -60 to -150 ppm .
  • GC-MS : Monitors reaction progress and detects byproducts (e.g., retention time shifts correlated with molecular weight).
  • Elemental Analysis : Validates stoichiometry (e.g., Br/F ratios) .

Q. How can researchers design experiments to study its interaction with cytochrome P450 enzymes?

  • Enzyme Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values via fluorescence quenching .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).
  • Molecular Docking : Model interactions using software like AutoDock Vina to predict binding poses near the heme center .

Q. How do structural modifications (e.g., trifluoromethyl vs. bromomethyl groups) alter biological activity?

  • Comparative Studies : Derivatives like 4-bromomethyl-2-trifluoromethylpyridine hydrobromide show enhanced lipophilicity (logP increased by 1.2 units), improving membrane permeability in cell-based assays .
  • SAR Analysis : Systematic substitution at the 2-, 3-, and 4-positions of the pyridine ring reveals that trifluoromethyl groups at the 2-position reduce off-target effects in kinase inhibition assays by 40% .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to address variability?

Yields for similar compounds (e.g., 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine) range from 30% to 70% depending on:

  • Base Selection : Cesium carbonate vs. K₂CO₃ (higher yields with Cs⁺ due to improved solubility).
  • Solvent Polarity : Acetonitrile (polar aprotic) vs. DMF (may promote side reactions).
  • Temperature : Prolonged room-temperature reactions reduce decomposition vs. thermal methods .

Methodological Best Practices

Q. Optimizing nucleophilic substitution reactions: Key parameters?

  • Solvent Choice : Use DMF or DMSO for polar nucleophiles (e.g., azides) to enhance solubility.
  • Catalysts : Add KI (10 mol%) to facilitate bromide displacement via the Finkelstein reaction.
  • Workup : Extract unreacted nucleophiles with ethyl acetate/water partitions to minimize byproducts .

Q. What computational tools predict regioselectivity in derivative synthesis?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models charge distribution on the pyridine ring, identifying the 4-position as most electrophilic (Mulliken charges: -0.32 e at C4 vs. -0.18 e at C2) .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization.

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